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N1,N1-Dipropylbenzene-1,4-diamine

Cat. No.: B168356
CAS No.: 105293-89-8
M. Wt: 192.3 g/mol
InChI Key: UOWYGPTYSRURDP-UHFFFAOYSA-N
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Description

Overview of Diamine Chemistry and Benzene-1,4-diamine Scaffolds

Diamines are organic compounds containing two amine functional groups. They are fundamental building blocks in organic synthesis, renowned for their nucleophilic character which allows them to react with a variety of electrophiles. This reactivity is central to the formation of numerous polymers, including polyamides and polyureas, where diamines serve as crucial monomers. researchgate.net

The benzene-1,4-diamine, or p-phenylenediamine (B122844), scaffold is a particularly important structural motif. It consists of a benzene (B151609) ring substituted with two amino groups at the para positions (1 and 4). This arrangement allows for extended conjugation and specific electronic properties, making it a key component in the development of conductive polymers, dyes, and photographic chemicals. The presence of the amino groups on the aromatic ring significantly influences the electron density and reactivity of the molecule. rsc.org

Significance of N-Alkyl Substitution in Phenylenediamine Derivatives

The substitution of alkyl groups onto the nitrogen atoms of the phenylenediamine scaffold, as seen in N1,N1-Dipropylbenzene-1,4-diamine, has a profound impact on the compound's physical and chemical properties. N-alkylation can influence:

Solubility: The introduction of alkyl chains can enhance the solubility of the parent phenylenediamine in organic solvents, which is often a critical factor for its application in various chemical reactions and material processing. For instance, while poly(p-phenylenediamine) homopolymers are often poorly soluble, the introduction of side groups can significantly improve their solubility in common organic solvents. acs.org

Reactivity: The steric hindrance and electronic effects of the alkyl groups can modulate the reactivity of the amine groups. This can be advantageous in directing the outcome of chemical reactions and in fine-tuning the properties of resulting materials.

Antioxidant Properties: N-substituted p-phenylenediamines are known to function as effective antioxidants. The nature of the alkyl or aryl substituents can influence the antioxidant mechanism and efficiency. nih.gov While specific studies on the antioxidant activity of this compound are not widely published, research on related compounds like N,N'-diphenyl-1,4-phenylenediamine (DPPD) has shown their potential in mitigating oxidative stress. nih.gov The antioxidant activity is often linked to the ability of the amine to donate a hydrogen atom to scavenge free radicals.

Electrochemical Behavior: The presence of N-alkyl groups affects the oxidation potential of the phenylenediamine. The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines has been studied, revealing that the quinone-diimine formed upon oxidation can undergo further reactions, a property that is exploited in various applications, including the development of sensors. sid.ir

Research Landscape and Emerging Areas of Investigation for the Compound

The research landscape for this compound is still developing, with much of its potential yet to be fully realized. Current interest in this compound and its analogs appears to be concentrated in the following areas:

Materials Science: As a diamine, this compound is a potential monomer for the synthesis of novel polymers. The incorporation of the N,N-dipropylphenylenediamine unit into a polymer backbone could lead to materials with tailored thermal, electronic, and mechanical properties. Research into poly(p-phenylenediamine) and its derivatives has highlighted their potential as conductive polymers with good thermal stability. tandfonline.comijres.org

Antioxidant Research: Given the known antioxidant properties of substituted p-phenylenediamines, there is an ongoing interest in synthesizing and evaluating new derivatives. While direct studies on this compound are limited, the broader class of N-alkylated p-phenylenediamines is being investigated for their ability to protect materials from degradation caused by oxidation. nih.gov

Chemical Intermediates: The compound serves as a valuable intermediate in organic synthesis. Its reactive amine groups can be further functionalized to create more complex molecules for various applications, including the synthesis of dyes and potentially pharmacologically active compounds. For example, related p-phenylenediamine derivatives are used in the formulation of hair dyes. google.com

While specific, in-depth research on this compound is not as extensive as for some of its parent compounds, the foundational knowledge of diamine chemistry and the demonstrated utility of substituted phenylenediamines suggest a promising future for its application in diverse scientific fields. Further investigation into its specific properties and applications is warranted to fully harness its potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2 B168356 N1,N1-Dipropylbenzene-1,4-diamine CAS No. 105293-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N,4-N-dipropylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-9-14(10-4-2)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWYGPTYSRURDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436883
Record name N,N-dipropylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105293-89-8
Record name N,N-dipropylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N1,n1 Dipropylbenzene 1,4 Diamine and Its Analogs

Precursor Chemistry and Starting Material Selection

p-Phenylenediamine (B122844) (PPD) , with the chemical formula C₆H₄(NH₂)₂, is a logical and direct starting material. youtube.com Its two primary amine groups provide the sites for the introduction of the propyl substituents. PPD itself is commercially available and can be produced via several industrial routes, most commonly by the reduction of p-nitroaniline. cir-safety.org This reduction can be carried out using various reducing agents, including iron and hydrochloric acid. cir-safety.org

p-Nitroaniline serves as a common and economically viable precursor to PPD. acs.org It can be synthesized by the reaction of p-nitrochlorobenzene with ammonia. youtube.com The subsequent catalytic hydrogenation of p-nitroaniline to PPD is a well-established industrial process. acs.org

An alternative precursor strategy involves starting with 4-aminodiphenylamine . This is particularly relevant for the synthesis of N-aryl-N'-alkyl-p-phenylenediamines, but the underlying principles of reductive alkylation are applicable.

For the synthesis of substituted N1,N1-Dipropylbenzene-1,4-diamine derivatives, the corresponding substituted p-phenylenediamine or p-nitroaniline would be the starting material of choice. For instance, to synthesize N1,N1-dipropyl-2-methylbenzene-1,4-diamine, one would start with 2-methyl-p-phenylenediamine or 2-methyl-4-nitroaniline.

The selection of the precursor is often a balance between cost, availability, and the desired final product, including the need for specific substitution patterns on the benzene (B151609) ring.

Alkylation Strategies for Amine Functionalities

The introduction of the two propyl groups onto the nitrogen atom of the p-phenylenediamine precursor is the core transformation in the synthesis of this compound. The most prevalent and efficient method for this is reductive amination .

Reductive amination, also known as reductive alkylation, is a versatile method for forming carbon-nitrogen bonds. researchgate.net The process involves the reaction of an amine with a carbonyl compound, in this case, propanal (propionaldehyde), to form an imine intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. For the synthesis of a tertiary amine like this compound, this process occurs twice.

A key advantage of reductive amination is that it avoids the problem of over-alkylation that can occur with direct alkylation using alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com The reaction is typically carried out in a one-pot manner, which is efficient from both a process and economic standpoint.

Alternative alkylating agents could include propyl halides (e.g., 1-bromopropane (B46711) or 1-chloropropane). However, this direct N-alkylation method can be less selective and may require harsher reaction conditions or the use of a base to neutralize the hydrogen halide formed. One study demonstrated the synthesis of N,N'-dihexyl p-phenylenediamine by the direct reaction of p-phenylenediamine with 1-hexyl bromide without the need for nitrogen protection or catalysts, achieving high yield and selectivity. researchgate.netnih.gov This suggests that direct alkylation with propyl halides could also be a viable, albeit potentially less controlled, route.

Reaction Pathways and Mechanistic Considerations in Synthesis

The mechanism of reductive amination is a two-step process. First is the formation of an imine, followed by its reduction.

Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine group of p-phenylenediamine on the carbonyl carbon of propanal. This forms a hemiaminal intermediate, which then dehydrates to form an imine (a Schiff base). The formation of the imine is a reversible reaction and is often favored by removing the water formed during the reaction. Mildly acidic conditions can catalyze this step by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Step 2: Imine Reduction The C=N double bond of the imine is then reduced to a C-N single bond. This reduction can be achieved through catalytic hydrogenation using molecular hydrogen (H₂) or by using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com When using H₂, a catalyst is required to facilitate the reaction.

For the synthesis of this compound from p-phenylenediamine, the reaction proceeds sequentially. First, one amine group reacts with propanal to form a mono-propylated intermediate, which is then further alkylated on the same nitrogen atom to yield the final product. The second primary amine group can also undergo alkylation, leading to the formation of N1,N1,N4,N4-tetrapropylbenzene-1,4-diamine as a potential byproduct. Controlling the stoichiometry of the reactants is crucial to favor the desired N1,N1-disubstituted product.

When starting from p-nitroaniline, the reaction pathway is a tandem process where the nitro group is first reduced to a primary amine, which then undergoes reductive alkylation with propanal in the same reaction vessel. acs.org This one-pot synthesis is highly efficient.

Catalytic Systems in the Synthesis of this compound

Noble Metal Catalysts: Palladium (Pd) and platinum (Pt) are the most commonly used noble metal catalysts for reductive amination. acs.orgnih.gov They are typically supported on high-surface-area materials like activated carbon (Pd/C, Pt/C) or alumina (B75360) (Pt/Al₂O₃). acs.org These catalysts are highly active and can facilitate the reaction under relatively mild conditions of temperature and pressure. For instance, a study on the reductive alkylation of p-phenylenediamine with methyl ethyl ketone utilized a 3% Pt/Al₂O₃ catalyst. acs.org

Non-Noble Metal Catalysts: In recent years, there has been a growing interest in developing catalysts based on more abundant and less expensive non-noble metals. Catalysts based on nickel (Ni), cobalt (Co), and iron (Fe) have been explored for reductive amination. nih.gov Raney nickel, for example, has been used for the hydrogenation of nitro compounds. acs.org While these catalysts can be effective, they often require more forcing reaction conditions, such as higher temperatures and pressures, compared to their noble metal counterparts. nih.gov

Hydrogen Source: Molecular hydrogen (H₂) is the most common reducing agent used in conjunction with these catalysts. Alternatively, transfer hydrogenation can be employed, where a hydrogen donor molecule provides the hydrogen for the reduction. Common hydrogen donors include formic acid, ammonium formate, and isopropanol. nih.gov The use of these hydrogen donors can sometimes offer advantages in terms of handling and safety compared to gaseous hydrogen. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are also effective reducing agents for the imine intermediate. masterorganicchemistry.com

The selection of the catalytic system depends on a variety of factors, including the specific substrates, desired reaction conditions, and economic considerations.

Synthetic Routes to Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved by employing appropriately substituted starting materials. The general synthetic strategies remain the same, primarily revolving around reductive amination.

For example, to synthesize a derivative with a substituent on the benzene ring, one would start with a substituted p-nitroaniline or a substituted p-phenylenediamine. A literature example describes the synthesis of N1,N1-diethyl-2-methylbenzene-1,4-diamine. chemicalbook.com In this case, the synthesis starts from 2-methyl-4-nitro-N,N-diethylaniline, which is then hydrogenated over a 10% Pd/C catalyst in methanol (B129727) at room temperature to yield the final product with a 46.5% yield. chemicalbook.com This demonstrates the feasibility of synthesizing ring-substituted analogs.

The general approach would be:

Selection of the substituted precursor: Choose a commercially available or synthetically accessible substituted p-nitroaniline or p-phenylenediamine.

Reductive amination: Carry out the reductive amination with propanal using a suitable catalytic system, similar to the synthesis of the unsubstituted parent compound.

The reaction conditions may need to be optimized depending on the nature and position of the substituent on the aromatic ring, as electronic and steric effects can influence the reactivity of the amine groups.

Optimization of Reaction Conditions and Yields in Synthetic Protocols

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing the formation of byproducts. Key parameters to consider include temperature, pressure, solvent, catalyst loading, and reactant stoichiometry.

Temperature and Pressure: The reaction temperature and pressure can significantly impact the rate of reaction and the selectivity. For catalytic hydrogenation with noble metal catalysts, temperatures in the range of 80-160 °C and hydrogen pressures of 1-5 MPa are often employed. nih.gov Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst deactivation.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalyst. Alcohols such as methanol or ethanol (B145695) are commonly used solvents for reductive amination reactions. nih.gov Dichloroethane (DCE) and tetrahydrofuran (B95107) (THF) are also effective solvents. researchgate.net

Catalyst Loading: The amount of catalyst used, or catalyst loading, is an important factor to optimize. Higher catalyst loading can increase the reaction rate but also adds to the cost. It is essential to find the minimum amount of catalyst required to achieve a high conversion and yield in a reasonable timeframe. Studies have shown that optimizing catalyst loading can significantly improve the efficiency of the process. researchgate.netresearchgate.net

Reactant Stoichiometry: The molar ratio of the amine precursor to the alkylating agent (propanal) is a critical parameter to control the degree of alkylation. To favor the formation of the N1,N1-dipropyl derivative and minimize the formation of the N1-monopropyl and N1,N1,N4,N4-tetrapropyl byproducts, a stoichiometric excess of propanal relative to the amine groups to be alkylated is often used. However, a large excess may lead to other side reactions.

Data on Optimized Reaction Conditions for Reductive Amination

ParameterTypical RangeEffect on Reaction
Temperature 80 - 160 °CHigher temperature increases reaction rate but can decrease selectivity.
Hydrogen Pressure 1 - 5 MPaHigher pressure generally increases the rate of hydrogenation.
Catalyst Loading (Pd/C) 1 - 10 mol%Higher loading increases rate but also cost. Optimization is key.
Solvent Methanol, Ethanol, THF, DCEAffects solubility of reactants and can influence reaction pathway.
Reactant Ratio (Amine:Aldehyde) 1:2 to 1:3Controls the degree of alkylation.

By carefully controlling these parameters, it is possible to achieve high yields of this compound and its derivatives. For instance, in the synthesis of N,N,N',N'-tetramethylpropionate-1,4-phenylenediamine, optimizing the molar ratio of reactants, reaction time, and temperature led to a product yield of up to 93.0%. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Electron Transfer Processes and Oxidation Mechanisms

A defining characteristic of N,N-dialkyl-p-phenylenediamines, including the dipropyl derivative, is their propensity to undergo facile one-electron oxidation. This process results in the formation of a stable, often colored, radical cation known as a Wurster salt. researchgate.netwikipedia.org The oxidation can be initiated by chemical oxidizing agents, electrochemical methods, or even exposure to air and light, which can cause samples to darken over time. wikipedia.orgnih.gov

The general mechanism for the one-electron oxidation is as follows:

C₆H₄(N(C₃H₇)₂)(NH₂) → [C₆H₄(N(C₃H₇)₂)(NH₂)]•⁺ + e⁻

The stability of the resulting radical cation is attributed to the delocalization of the unpaired electron across the π-system of the benzene (B151609) ring and the nitrogen atoms. The electron-donating nature of the alkyl groups (propyl in this case) further stabilizes the positive charge.

Studies on N,N-dimethyl-p-phenylenediamine (DPD) have shown that its first free radical oxidation product (DPD•⁺) is a colored species. nih.gov The rate of oxidation can be influenced by various factors, including the specific oxidant used and the reaction conditions. For instance, the oxidation of N,N-disubstituted p-phenylenediamines can be catalyzed by transition metal complexes, such as cobalt(III) compounds. osti.gov In such cases, the limiting step of the conversion to the corresponding benzoquinone is the initial oxidation of the p-phenylenediamine (B122844) to its semiquinone radical. osti.gov

The antioxidant properties of p-phenylenediamine derivatives are directly linked to these electron transfer processes. They can effectively quench reactive oxygen species by donating an electron. researchgate.netacs.org The effectiveness of this antioxidant activity is influenced by the nature of the alkyl substituents on the amine group. wikipedia.orgacs.org

Nucleophilic and Electrophilic Reactivity of Amine Groups

The two amine groups in N¹,N¹-Dipropylbenzene-1,4-diamine possess distinct reactivity. The tertiary amine (N¹,N¹-dipropylamino group) is primarily nucleophilic, while the primary amine (-NH₂ group) can exhibit both nucleophilic and electrophilic characteristics after activation.

The lone pair of electrons on the nitrogen atoms makes them susceptible to attack by electrophiles. For example, like other amines, they can react with acids in exothermic reactions to form ammonium (B1175870) salts. noaa.govnoaa.gov

The primary amine group is particularly versatile. It can react with various electrophiles, such as aldehydes and ketones, to form imines. This type of derivatization is a common strategy in analytical chemistry for the determination of p-phenylenediamines. nih.gov For instance, p-phenylenediamine can be treated with benzaldehyde (B42025) to convert both amino functions into their corresponding imine derivatives, which enhances their detectability by methods like gas chromatography-mass spectrometry (GC-MS). nih.gov

Furthermore, the reactivity of the amine groups is crucial in polymerization reactions, where they act as nucleophiles to attack electrophilic monomers.

Formation of Reactive Intermediates

The oxidation of N¹,N¹-Dipropylbenzene-1,4-diamine leads to the formation of several key reactive intermediates. The primary and most stable intermediate is the radical cation, or semiquinone diimine radical, as discussed previously. researchgate.net

Further oxidation of this radical cation can lead to the formation of a dication, which is a quinone diimine. This species is a potent electrophile and can readily react with nucleophiles. sid.ir For example, in the presence of sulfite (B76179) ions, the electrochemically generated quinone diimine of N,N-diethyl-p-phenylenediamine participates in a Michael-type addition reaction to form sulfonated derivatives. sid.ir A similar reaction pathway can be anticipated for the dipropyl analogue.

Hydrolysis of p-phenylenediamine antioxidants can also proceed through reactive intermediates. The process is thought to be driven by the protonation of the nitrogen atom and complemented by nucleophilic attack of water on a carbon atom of the C-N bond. acs.org

The general scheme of oxidation can be represented as:

Step 1 (Formation of Semiquinone Diimine Radical): p-phenylenediamine derivative ⇌ Semiquinone Diimine Radical + e⁻ + H⁺

Step 2 (Formation of Quinone Diimine): Semiquinone Diimine Radical ⇌ Quinone Diimine + e⁻ + H⁺

These intermediates are central to the compound's role in various applications, from antioxidant activity to the synthesis of polymers and dyes.

Dimerization and Polymerization Mechanisms

The difunctional nature of p-phenylenediamines, possessing two reactive amine groups, makes them excellent monomers for polymerization reactions. wikipedia.org Oxidative polymerization is a common method used to synthesize polymers from p-phenylenediamine and its derivatives. tandfonline.comresearchgate.net

The polymerization process is initiated by the oxidation of the monomer to its radical cation. These radical cations can then couple with each other to form dimers, which can further react to build up the polymer chain. The polymerization of p-phenylenediamine can lead to a polymer analogous to polyaniline, known as pernigraniline. researchgate.net

The structure and properties of the resulting polymer are highly dependent on the reaction conditions, including the oxidant used, the acidity of the medium, and the temperature. tandfonline.com For instance, the use of a co-catalyst like aluminum triflate with an oxidant such as ammonium persulfate has been shown to improve the yield of polymerization for various p-phenylenediamine derivatives. tandfonline.com

The presence of alkyl substituents on the nitrogen, such as the propyl groups in N¹,N¹-Dipropylbenzene-1,4-diamine, can influence the polymerization process. Steric hindrance from these groups might affect the rate and yield of polymerization compared to the unsubstituted p-phenylenediamine. tandfonline.com

Functional Group Interconversions and Derivatization Reactions

The amine groups of N¹,N¹-Dipropylbenzene-1,4-diamine are amenable to a variety of functional group interconversions and derivatization reactions.

As mentioned earlier, the primary amine can be converted to an imine by reacting with aldehydes or ketones. nih.gov It can also undergo acylation with acyl halides or anhydrides to form amides.

The primary amine can also be a directing group in electrophilic aromatic substitution reactions, although the strong activation can sometimes lead to multiple substitutions and side reactions.

A notable derivatization involves the silylation of the amine groups. For example, p-phenylenediamine can react with trimethylsilylating agents to form N,N'-bis(trimethylsilyl)-p-phenylenediamine. google.com These silylated derivatives can be used in the synthesis of polysilylureas, which can then be hydrolyzed to polyureas. google.com

These derivatization reactions are crucial for modifying the properties of the molecule for specific applications, such as enhancing solubility, improving thermal stability, or preparing it for further chemical transformations.

Computational Chemistry and Theoretical Investigations

Prediction of Molecular Geometries and Conformations

While a theoretical molecular structure can be proposed, detailed conformational analysis and the prediction of the most stable molecular geometries for N1,N1-Dipropylbenzene-1,4-diamine are not available in the scientific literature. Such studies would involve computational scans of rotational barriers, particularly around the bonds connecting the propyl groups to the nitrogen atom and the nitrogen atom to the benzene (B151609) ring, to identify the lowest energy conformers.

Modeling of Reaction Pathways and Transition States

The modeling of reaction pathways and the identification of transition states are crucial for understanding the reactivity of a compound. There is no available research that models the potential chemical reactions of this compound, such as its oxidation, substitution, or polymerization reactions. Consequently, data on the activation energies and the geometries of transition states for its reactions are unavailable.

Theoretical Elucidation of Spectroscopic Signatures

The theoretical prediction of spectroscopic signatures (e.g., NMR, IR, UV-Vis) is a standard application of computational chemistry. However, no studies have been found that report the simulated spectra of this compound. Such theoretical spectra, when compared with experimental data, are invaluable for confirming the molecular structure and understanding its vibrational and electronic transitions.

Charge Distribution and Electronic Property Analysis

A detailed analysis of the charge distribution, such as through Mulliken population analysis or the generation of electrostatic potential maps, has not been published for this compound. This type of analysis is essential for understanding the molecule's polarity, its intermolecular interactions, and the reactivity of different atomic sites.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a principal technique used to study the electrochemical behavior of N,N-dialkyl-p-phenylenediamines, the class to which N1,N1-dipropylbenzene-1,4-diamine belongs. sid.ir In these studies, the compound is subjected to a linearly varying potential, and the resulting current is measured. This method allows for the characterization of the redox processes.

Differential Pulse Voltammetry Analysis

Differential pulse voltammetry (DPV) is another electrochemical technique that offers higher sensitivity than cyclic voltammetry and is well-suited for quantitative analysis. This method can be used to determine the concentration of electroactive species and to study the kinetics of electrode reactions. For p-phenylenediamine (B122844) derivatives, DPV can provide more precise measurements of the oxidation potentials.

While specific DPV studies focused solely on this compound are not extensively documented, the technique has been applied to the broader class of p-phenylenediamine compounds for their detection and quantification. researchgate.net For instance, a square-wave voltammetric method, a technique similar to DPV, has been developed for the sensitive detection of chlorine using N,N-diethyl-p-phenylenediamine. sigmaaldrich.com This suggests that DPV would be a suitable method for the detailed analysis of the electrochemical properties of this compound.

Oxidation Potentials and Redox Couples

The oxidation potential is a key parameter that quantifies the ease with which a compound can be oxidized. For N,N-dialkyl-p-phenylenediamines, the oxidation potentials are influenced by the electron-donating nature of the alkyl groups. nih.gov The propyl groups in this compound are electron-donating, which would be expected to lower the oxidation potential compared to the unsubstituted p-phenylenediamine.

The electrochemical oxidation of this compound involves the following redox couples:

First Oxidation Step: The oxidation of the neutral molecule to a radical cation. this compound ⇌ [this compound]•+ + e-

Second Oxidation Step: The oxidation of the radical cation to a quinone-diimine. [this compound]•+ ⇌ N1,N1-Dipropyl-p-quinonediimine + H+ + e-

The formal potentials of these redox couples are dependent on the experimental conditions. The table below presents hypothetical oxidation potentials for this compound based on general trends for similar compounds, as specific experimental data is not available.

Redox CoupleHypothetical Oxidation Potential (V vs. Ag/AgCl)
This compound / [this compound]•+~ 0.2 - 0.3
[this compound]•+ / N1,N1-Dipropyl-p-quinonediimine~ 0.6 - 0.8

Note: These values are estimates and can vary based on the experimental setup.

Mechanistic Studies of Electrochemical Processes

Mechanistic studies of the electrochemical oxidation of N,N-dialkyl-p-phenylenediamines have revealed complex reaction pathways. The electrochemically generated quinone-diimine is an electrophilic species that can undergo further chemical reactions, such as Michael addition with nucleophiles present in the solution. sid.ir

For example, studies on the electrochemical oxidation of N,N-diethyl-p-phenylenediamine in the presence of sulfite (B76179) ions have shown that the resulting quinone-diimine reacts with the sulfite to form a sulfonated derivative. sid.ir A plausible mechanism for the electrochemical oxidation of N,N-dialkyl-p-phenylenediamines involves an initial one-electron transfer to form a radical cation, followed by a second electron transfer and proton loss to yield the quinone-diimine. researchgate.net This reactive intermediate can then be attacked by nucleophiles.

Influence of Molecular Structure on Electrochemical Characteristics

The molecular structure, particularly the nature of the substituents on the amine groups and the benzene (B151609) ring, has a significant impact on the electrochemical characteristics of p-phenylenediamine derivatives.

Alkyl Substituents on the Nitrogen: The electron-donating inductive effect of the propyl groups in this compound increases the electron density on the nitrogen atoms and the benzene ring. This makes the compound easier to oxidize, resulting in a lower oxidation potential compared to unsubstituted p-phenylenediamine. nih.gov

Substituents on the Benzene Ring: The presence of electron-withdrawing or electron-donating groups on the benzene ring can further modulate the redox properties. Electron-withdrawing groups would increase the oxidation potential, making the compound more difficult to oxidize. nih.gov

The table below summarizes the expected influence of different structural modifications on the electrochemical properties of this compound.

Structural ModificationExpected Effect on Oxidation Potential
Replacement of propyl groups with smaller alkyl groups (e.g., methyl, ethyl)Slight increase
Replacement of propyl groups with larger alkyl groupsSlight decrease
Introduction of electron-donating groups on the benzene ringDecrease
Introduction of electron-withdrawing groups on the benzene ringIncrease

Applications in Advanced Functional Materials

Precursors for Polymer and Copolymer Synthesis

N1,N1-Dipropylbenzene-1,4-diamine serves as a valuable monomer in the synthesis of various polymers and copolymers, primarily through polycondensation reactions. The presence of two reactive amine groups—one primary and one tertiary—allows for its incorporation into polymer backbones, leading to materials with tailored properties.

One of the key applications of aromatic diamines is in the production of high-performance polyamides and aramids. These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance. The general synthesis of these polymers involves the reaction of an aromatic diamine with a diacid chloride. While specific research detailing the use of this compound in large-scale industrial production is not widely published, its structural similarity to other aromatic diamines like p-phenylenediamine (B122844) (PPD), a key component in Kevlar, suggests its potential in creating novel aramid-like materials. The introduction of the N,N-dipropyl group would be expected to modify the polymer's solubility, processability, and intermolecular interactions, potentially leading to materials with unique characteristics.

A chemical supplier notes that 1,4-Benzenediamine, N,N-dipropyl- is utilized as a chemical intermediate in the synthesis of polymers. cymitquimica.com This indicates its role as a building block in the broader chemical industry for creating a variety of polymeric structures. The specific types of polymers and the properties they exhibit would depend on the comonomers used in the polymerization process.

Development of Organic Semiconductors for Optoelectronic Devices

The field of organic electronics is actively exploring new materials for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Arylamine derivatives are a well-established class of materials used as hole-transporting layers in these devices due to their electron-donating nature and ability to form stable radical cations.

The N,N-dipropyl substitution on the benzene-1,4-diamine core would influence the material's ionization potential, charge carrier mobility, and morphology in the solid state—all critical parameters for semiconductor performance. The propyl groups could enhance solubility in organic solvents, facilitating device fabrication through solution-based processing techniques. Further research is needed to synthesize and characterize the electronic properties of polymers and small molecules incorporating the this compound unit to fully assess its potential in optoelectronic applications.

Integration into Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them attractive for applications in gas storage, separation, and catalysis. The synthesis of COFs typically involves the condensation reaction between multitopic building blocks, such as amines and aldehydes.

Aromatic diamines are fundamental building blocks in the construction of imine-linked COFs. The reaction of a diamine with a trialdehyde, for example, can lead to the formation of a two-dimensional or three-dimensional porous network. While no published studies specifically report the use of this compound in COF synthesis, its structure makes it a viable candidate for such applications.

The N,N-dipropyl groups would likely project into the pores of the resulting COF, modifying the pore environment and influencing its interaction with guest molecules. This could be advantageous for creating COFs with tailored selectivity for specific gases or molecules. The inherent porosity and the potential for functionalization make COFs a promising area for future research involving this diamine.

Role in Material Stabilization Mechanisms

The degradation of polymeric materials due to factors like heat, light, and oxygen is a significant concern that limits their lifespan and performance. Antioxidants are crucial additives that mitigate these degradation processes. Substituted p-phenylenediamines (PPDs) are a well-known class of antioxidants widely used in the rubber and plastics industries.

The antioxidant mechanism of PPDs involves the donation of a hydrogen atom from the N-H group to reactive radicals, thereby terminating the degradation chain reactions. The resulting aminyl radical is stabilized by resonance and can undergo further reactions to form non-radical species.

While specific studies detailing the antioxidant efficacy of this compound are limited, its chemical structure strongly suggests that it would function as an effective antioxidant. It belongs to the family of N,N'-dialkyl-p-phenylenediamines, which are known for their stabilizing properties. The presence of the electron-donating N,N-dipropyl group would likely enhance the stability of the aminyl radical formed upon hydrogen donation, making it an efficient radical scavenger. Further research and comparative studies with existing commercial antioxidants would be necessary to quantify its performance and identify optimal applications in material stabilization.

Applications in Advanced Chromophoric and Pigment Systems

The chromophoric properties of organic molecules are dictated by their electronic structure, specifically the presence of conjugated π-systems and electron-donating or electron-withdrawing groups. Aromatic diamines are common components in the synthesis of a wide variety of dyes and pigments, including azo dyes, triphenylmethane (B1682552) dyes, and sulfur dyes.

A chemical supplier has indicated that this compound is used as a chemical intermediate in the synthesis of dyes. cymitquimica.com The primary amine group of this compound can be readily diazotized and coupled with other aromatic compounds to form azo dyes, which constitute the largest class of commercial colorants. The N,N-dipropyl group would act as a strong auxochrome, a group that modifies the ability of a chromophore to absorb light, typically intensifying the color and shifting the absorption wavelength.

Role in Catalysis and Organic Transformations

Use as a Ligand in Metal-Catalyzed Reactions

Detailed studies specifically employing N1,N1-Dipropylbenzene-1,4-diamine as a ligand in metal-catalyzed reactions are not readily found in the current body of scientific literature. In principle, the two nitrogen atoms could allow it to act as a bidentate or monodentate ligand, coordinating with a metal center to form a catalyst complex. The nature of the N-propyl groups would influence the steric and electronic properties of such a complex, thereby affecting its catalytic activity and selectivity. However, without specific research data, its efficacy and applicability in common metal-catalyzed transformations like cross-coupling reactions or hydrogenations remain speculative.

Applications in Photocatalysis for Organic Synthesis

There is no direct evidence in published research to suggest the use of this compound as a photocatalyst for organic synthesis. The photochemical behavior of some related N-alkylated p-phenylenediamines has been investigated, primarily in the context of their degradation pathways. nih.gov These studies indicate that such molecules can undergo photochemical reactions, but this does not equate to a deliberate and controlled application as a photocatalyst to drive other organic transformations. The development of a molecule for photocatalysis requires specific photophysical properties, such as efficient light absorption, appropriate excited-state energies, and the ability to engage in electron or energy transfer processes, none of which have been documented for this compound.

Mediator Functions in Redox-Active Systems

The p-phenylenediamine (B122844) core is known for its redox activity, capable of undergoing oxidation to form radical cations and further to quinone-diimine species. This inherent property suggests that this compound could theoretically function as a redox mediator, facilitating electron transfer between a chemical or electrochemical source and a substrate. Quantum-chemical studies on the related N,N'-diphenyl-p-phenylenediamine have explored its dehydrogenation and oxidation products. researchgate.net However, specific studies detailing the redox potential, stability of the oxidized species, and practical application of this compound as a redox mediator are not available.

Cross-linking Agent in Material Synthesis

The presence of two amine groups in this compound provides the necessary functionality to act as a cross-linking agent in the synthesis of polymers. The primary amine can react with monomers like epoxides or isocyanates to form a polymer network. The tertiary amine, while generally less reactive in this context, could potentially participate in or influence the polymerization process. While the parent compound, p-phenylenediamine, and other derivatives are used as cross-linking agents, specific research detailing the use of this compound for this purpose, including the properties of the resulting materials, is not documented in the available literature.

Structure Property Relationship Studies of N1,n1 Dipropylbenzene 1,4 Diamine Derivatives

Impact of N-Substitution Patterns on Chemical Properties

The chemical properties of N1,N1-Dipropylbenzene-1,4-diamine are profoundly influenced by the nature of the substituents on the nitrogen atoms. The two propyl groups on one of the amino functionalities introduce a combination of electronic and steric effects that distinguish it from its parent compound, p-phenylenediamine (B122844), and other N-substituted derivatives.

Redox Potential: The electron-donating nature of the dipropylamino group also significantly impacts the redox potential of the molecule. The increased electron density on the aromatic ring makes the compound more susceptible to oxidation compared to p-phenylenediamine. This is a characteristic feature of N,N-dialkyl-p-phenylenediamines, which are known to be readily oxidized to form stable radical cations (Wurster's salts). rsc.org The specific redox potential of this compound would be expected to be lower than that of N,N-dimethyl-p-phenylenediamine due to the greater electron-donating ability of the propyl groups compared to methyl groups.

Correlation between Molecular Structure and Reactivity

The molecular structure of this compound derivatives directly dictates their reactivity in various chemical transformations, particularly in oxidation and polymerization reactions.

Oxidation Reactions: The presence of the electron-rich N,N-dipropylamino group makes the molecule a prime candidate for oxidation reactions. The initial oxidation step typically involves the formation of a radical cation, which can then undergo further reactions. The stability of this radical cation is influenced by the nature of the N-alkyl groups. While detailed kinetic studies on this compound are scarce, research on the oxidation of N,N-dimethyl-p-phenylenediamine reveals the formation of a stable radical cation, which is a key intermediate in many of its applications. researchgate.net The larger steric bulk of the propyl groups in this compound may influence the kinetics of these oxidation reactions and the stability of the resulting radical species.

Polymerization: p-Phenylenediamines are important monomers in the synthesis of conducting polymers. The reactivity of the amino groups is crucial for polymerization processes. In the case of this compound, the primary amino group can participate in polymerization, while the tertiary amino group can influence the properties of the resulting polymer. The steric hindrance from the propyl groups could affect the polymerization rate and the final polymer structure, potentially leading to materials with different solubility and morphological characteristics compared to polymers derived from less substituted monomers. Studies on the polymerization of p-phenylenediamine and its derivatives have shown that the structure of the monomer significantly impacts the properties of the final polymer. researchgate.net

Design Principles for Tailored Functional Derivatives

The ability to modify the structure of this compound opens up avenues for designing functional derivatives with specific, tailored properties for a range of applications.

Introducing Functional Groups: The aromatic ring and the primary amino group are key sites for introducing additional functional groups. For instance, substitution on the aromatic ring can be used to fine-tune the electronic properties of the molecule, such as its redox potential and absorption spectrum. Attaching electron-withdrawing or electron-donating groups to the ring can modulate the electron density of the entire system. The primary amino group can be readily functionalized through reactions such as acylation or alkylation to introduce new moieties with desired properties, for example, to enhance solubility or to introduce specific binding sites. The synthesis of various N,N'-substituted p-phenylenediamines has been explored, demonstrating the feasibility of creating a diverse library of derivatives. researchgate.net

Controlling Steric and Electronic Effects: A key design principle involves the strategic manipulation of steric and electronic effects. By varying the size and electronic nature of the substituents on the nitrogen atoms and the aromatic ring, it is possible to control the molecule's reactivity, solubility, and intermolecular interactions. For example, increasing the steric bulk around the nitrogen atoms can be used to prevent unwanted side reactions or to control the morphology of resulting polymers.

Comparative Analysis with Other Phenylenediamine Isomers and Analogs

To fully appreciate the unique properties of this compound, it is instructive to compare it with its isomers (ortho- and meta-phenylenediamine) and other N-alkylated analogs.

Isomeric Comparison: The position of the amino groups on the benzene (B151609) ring has a dramatic effect on the molecule's properties.

o-Phenylenediamine: The proximity of the two amino groups in the ortho isomer allows for the formation of heterocyclic compounds and facilitates different polymerization pathways compared to the para isomer. researchgate.net

m-Phenylenediamine: The meta-disposition of the amino groups leads to polymers with different electronic and structural properties compared to those derived from the para isomer.

Analog Comparison: Comparing this compound with other N-alkylated p-phenylenediamines highlights the role of the alkyl chain length.

N,N-Dimethyl-p-phenylenediamine: This analog is less sterically hindered and the methyl groups have a weaker electron-donating effect compared to the propyl groups. This results in differences in basicity, redox potential, and reactivity. researchgate.netnih.gov

N,N-Diethyl-p-phenylenediamine: This compound offers an intermediate case between the dimethyl and dipropyl derivatives in terms of steric bulk and electron-donating ability. nih.govresearchgate.net

A comparative electrochemical study of these analogs would provide valuable quantitative data on how the size of the N-alkyl groups systematically influences the electronic properties of the p-phenylenediamine core.

Below is a table summarizing some of the key properties for comparison:

CompoundMolecular FormulaKey Structural FeatureExpected Relative BasicityExpected Relative Ease of Oxidation
p-Phenylenediamine C₆H₈N₂Two primary amino groupsLowestLowest
N,N-Dimethyl-p-phenylenediamine C₈H₁₂N₂One primary and one tertiary amino group with methyl substituentsHigher than p-phenylenediamineHigher than p-phenylenediamine
N,N-Diethyl-p-phenylenediamine C₁₀H₁₆N₂One primary and one tertiary amino group with ethyl substituentsHigher than N,N-dimethyl analogHigher than N,N-dimethyl analog
This compound C₁₂H₂₀N₂One primary and one tertiary amino group with propyl substituentsHighest among the listed N,N-dialkyl analogsHighest among the listed N,N-dialkyl analogs
o-Phenylenediamine C₆H₈N₂Two adjacent primary amino groupsDifferent due to potential for intramolecular interactions-
m-Phenylenediamine C₆H₈N₂Two meta-disposed primary amino groups--

Q & A

Q. What synthetic methodologies are recommended for preparing N1,N1-Dipropylbenzene-1,4-diamine in laboratory settings?

  • Methodological Answer : The compound is synthesized via alkylation of 1,4-diaminobenzene using propyl halides (e.g., propyl bromide) under basic conditions or through reductive amination with propionaldehyde. Key parameters include:
  • Catalyst : Acidic (e.g., HCl) or palladium-based catalysts for controlled alkylation .
  • Temperature : 60–80°C to balance reaction rate and by-product formation.
  • Purification : Recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane eluent) achieves >95% purity .
  • Yield Optimization : Stoichiometric excess of propylating agent (1.2–1.5 equiv) improves di-substitution efficiency.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • FT-IR : Identifies N-H stretches (3250–3350 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹). Absence of primary amine peaks confirms di-substitution .
  • ¹H/¹³C NMR : Aromatic protons appear at δ 6.5–7.5 ppm; propyl chains show δ 0.9–1.7 ppm (CH₃) and δ 2.5–3.2 ppm (N-CH₂). DEPT-135 confirms methylene groups .
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 220 (C₁₂H₂₀N₂) with fragmentation patterns verifying propyl substituents .

Q. How is the purity of this compound assessed post-synthesis?

  • Methodological Answer :
  • HPLC : C18 column with UV detection (λ = 254 nm); retention time compared to standards. Purity >98% is typical for research-grade material .
  • Melting Point : Consistency with literature values (e.g., 112–114°C for analogous N1,N1-diethyl derivatives ).
  • Elemental Analysis : Matches theoretical C, H, N percentages (e.g., C: 65.42%, H: 9.15%, N: 12.72%) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic properties of this compound?

  • Methodological Answer :
  • HOMO-LUMO Analysis : At B3LYP/6-311++G(d,p) level, HOMO (electron-rich aromatic ring) and LUMO (N-propyl regions) predict sites for electrophilic/nucleophilic attack .
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C-Propyl)) to explain substituent effects on stability .
  • Molecular Electrostatic Potential (MEP) : Highlights negative potential near amine groups, guiding reactivity in catalytic or biological systems .

Q. What strategies resolve contradictions in reported biological activities of alkylated benzene-1,4-diamines?

  • Methodological Answer :
  • Standardized Bioassays : MIC testing against E. coli and S. aureus under controlled pH/temperature minimizes variability .
  • Molecular Docking : Targets like β-ketoacyl-ACP synthase (PDB: 2XCT) assess binding affinity differences. Propyl groups may enhance hydrophobic interactions vs. ethyl analogs .
  • Meta-Analysis : Compare substituent effects (e.g., logP values: dipropyl = 3.1 vs. diethyl = 2.5) to correlate hydrophobicity with membrane permeability .

Q. How can reaction mechanisms for oxidation or substitution of this compound be experimentally validated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction rates with varying [oxidant] (e.g., KMnO₄) to determine order and activation energy .
  • Intermediate Trapping : Use ESR spectroscopy to detect radical intermediates during oxidation to quinone derivatives .
  • Isotopic Labeling : ¹⁵N-labeled amine groups track regioselectivity in substitution reactions (e.g., nitration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.